3-Chlorobenzo[b]thiophene-2-carboxamide chemical properties
3-Chlorobenzo[b]thiophene-2-carboxamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and potential biological relevance of 3-Chlorobenzo[b]thiophene-2-carboxamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties and Data
3-Chlorobenzo[b]thiophene-2-carboxamide is a synthetic organic compound belonging to the benzo[b]thiophene class of heterocyclic compounds.[1] Its structure features a carboxamide functional group attached to the C2 position and a chlorine atom at the C3 position of the benzo[b]thiophene core. This substitution pattern is crucial for its chemical reactivity and biological activity. Thiophene and its derivatives are known to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, and anti-cancer activities.[1]
Physicochemical and Spectral Data
Quantitative data for 3-Chlorobenzo[b]thiophene-2-carboxamide and its corresponding carboxylic acid are summarized in the table below. Please note that some values are experimentally determined while others are predicted based on computational models.
| Property | 3-Chlorobenzo[b]thiophene-2-carboxamide | 3-Chlorobenzo[b]thiophene-2-carboxylic acid | Data Type |
| CAS Number | 21211-09-6[1] | 21211-22-3[2] | Experimental |
| Molecular Formula | C₉H₆ClNOS[1] | C₉H₅ClO₂S[2] | Experimental |
| Molecular Weight | 211.67 g/mol [1] | 212.65 g/mol [2] | Calculated |
| Melting Point | 234-236 °C[3] | 268-272 °C[2] | Experimental |
| Appearance | White or off-white powder[4] | Solid[2] | Experimental |
| Solubility in Water | Low solubility[4] | log10ws: -3.78 (mol/L) | Predicted[5] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform[4] | Not specified | Experimental |
| LogP (Octanol/Water Partition Coefficient) | 2.8[6] | 3.253 | Predicted[5][6] |
| Predicted Collision Cross Section ([M+H]⁺) | 140.4 Ų[6] | Not available | Predicted |
Experimental Protocols
Detailed methodologies for the synthesis and a representative biological assay are provided below. These protocols are based on established procedures for similar compounds.
Synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide
The synthesis of 3-Chlorobenzo[b]thiophene-2-carboxamide is typically achieved through the amidation of 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
Objective: To synthesize 3-Chlorobenzo[b]thiophene-2-carboxamide from its corresponding acid chloride.
Materials:
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3-Chlorobenzo[b]thiophene-2-carbonyl chloride
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Aqueous ammonia (28-30%)
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Dichloromethane (DCM) or a similar inert solvent
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Deionized water
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Anhydrous sodium sulfate or magnesium sulfate
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Rotary evaporator
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Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
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Stirring plate and magnetic stir bar
Procedure:
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In a round-bottom flask, dissolve 1.0 equivalent of 3-chlorobenzo[b]thiophene-2-carbonyl chloride in a suitable inert solvent such as dichloromethane.
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Cool the solution in an ice bath to 0-5 °C.
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While stirring vigorously, add an excess (approximately 5-10 equivalents) of concentrated aqueous ammonia dropwise to the solution. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with deionized water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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The crude 3-Chlorobenzo[b]thiophene-2-carboxamide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[7]
Opioid Receptor Binding Assay (General Protocol)
Given that benzo[b]thiophene derivatives have been identified as opioid receptor agonists, a competitive binding assay is a key experiment to determine the affinity of 3-Chlorobenzo[b]thiophene-2-carboxamide for opioid receptors. This is a generalized protocol that can be adapted for specific receptor subtypes (μ, δ, κ).
Objective: To determine the binding affinity (Ki) of 3-Chlorobenzo[b]thiophene-2-carboxamide for a specific opioid receptor subtype.
Materials:
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Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptor)
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Radioligand with known high affinity for the receptor (e.g., [³H]DAMGO for μ-opioid receptor)
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3-Chlorobenzo[b]thiophene-2-carboxamide (test compound)
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Non-specific binding control (e.g., Naloxone)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Scintillation vials and scintillation cocktail
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Glass fiber filters
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Filtration apparatus
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Scintillation counter
Procedure:
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Prepare a series of dilutions of 3-Chlorobenzo[b]thiophene-2-carboxamide in the assay buffer.
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In a microtiter plate or microcentrifuge tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
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For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-displacing ligand like naloxone.
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Incubate the mixture at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
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Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the test compound concentration.
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Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Derivatives of benzo[b]thiophene have been shown to modulate key cellular signaling pathways. A notable example is the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and metabolism.
mTORC1 Signaling Pathway
The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis and other anabolic processes.[8][9][10] A related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been shown to suppress mTORC1 activation. This suggests that the benzo[b]thiophene scaffold may be a valuable starting point for developing mTORC1 pathway inhibitors.
Figure 1: Simplified mTORC1 signaling pathway.
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 3-Chlorobenzo[b]thiophene-2-carboxamide derivatives.
References
- 1. Buy 3-Chlorobenzo[b]thiophene-2-carboxamide | 21211-09-6 [smolecule.com]
- 2. 3-Chloro-benzo b thiophene-2-carboxylic acid 97 21211-22-3 [sigmaaldrich.com]
- 3. 3-Chlorobenzo[b]thiophene-2-carboxamide , 95% , 21211-09-6 - CookeChem [cookechem.com]
- 4. 3-Chlorobenzo[B]Thiophene-2-Carboxamide: Properties, Uses, Safety Data & Supplier China | Chemical Profile & Expert Insights [chemheterocycles.com]
- 5. chemeo.com [chemeo.com]
- 6. PubChemLite - 3-chlorobenzo[b]thiophene-2-carboxamide (C9H6ClNOS) [pubchemlite.lcsb.uni.lu]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
